molecular formula C14H13BrN2O3 B1399018 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid CAS No. 1456000-34-2

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

Cat. No.: B1399018
CAS No.: 1456000-34-2
M. Wt: 337.17 g/mol
InChI Key: DQWQZYIWJHDTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is a brominated nicotinic acid derivative featuring a 4-methoxybenzyl-substituted amino group at position 2 and a bromine atom at position 5 of the pyridine ring.

Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-11-4-2-9(3-5-11)7-16-13-12(14(18)19)6-10(15)8-17-13/h2-6,8H,7H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWQZYIWJHDTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid typically involves a multi-step process. One common method includes the bromination of 2-amino nicotinic acid, followed by the introduction of the 4-methoxybenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Synthetic Routes and Functional Group Reactivity

The compound’s structure features three reactive sites:

  • Bromine at position 5 (electrophilic substitution site).

  • Amino group substituted with a 4-methoxybenzyl group (nucleophilic or coupling reactions).

  • Carboxylic acid at position 3 (acid-base or esterification reactions).

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom undergoes substitution under palladium catalysis. For example:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids yields biaryl derivatives (e.g., replacing Br with phenyl groups).

Reaction TypeReagents/ConditionsMajor ProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C2-((4-Methoxybenzyl)amino)-5-aryl-nicotinic acid65–78%

Carboxylic Acid Derivatives

The carboxylic acid group participates in esterification and amidation:

  • Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester (e.g., methyl 2-((4-methoxybenzyl)amino)-5-bromonicotinate, 94% yield under reflux) .

  • Amidation : Reaction with thionyl chloride (SOCl₂) forms an acyl chloride, which couples with amines to yield amides .

Reduction

  • Nitro Group Reduction : While the compound lacks a nitro group, analogous structures (e.g., 2-amino-5-bromonicotinic acid) show that LiAlH₄ reduces amides to amines, suggesting potential for modifying the benzylamino group .

  • Debromination : Catalytic hydrogenation (H₂/Pd/C) removes Br, forming 2-((4-methoxybenzyl)amino)nicotinic acid .

Oxidation

  • Carboxylic Acid to CO₂ : Decarboxylation occurs under strong heating (e.g., 150°C in formamide), yielding pyridine derivatives .

Triazole Formation via Click Chemistry

The amino group reacts with azides under Ru catalysis (e.g., RuCl₃/ascorbate) to form triazoles, though this requires prior modification of the benzylamino group .

Demethylation

BF₃·Et₂O or BBr₃ cleaves the methoxy group, yielding a phenol derivative for further electrophilic substitution.

Hydrogenolysis

H₂/Pd(OH)₂ removes the benzyl group, regenerating the primary amine (2-amino-5-bromonicotinic acid) .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Bromine’s electron-withdrawing effect directs incoming electrophiles to positions 4 and 6 .

  • Steric Effects : The 4-methoxybenzyl group hinders reactivity at position 2, favoring modifications at position 5.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Recent studies have indicated that compounds similar to 5-bromo-2-((4-methoxybenzyl)amino)nicotinic acid exhibit promising anticancer activities. For instance, derivatives of nicotinic acid have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the methoxybenzyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapy .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has demonstrated that nicotinic acid derivatives can exhibit significant antibacterial activity against various strains, including resistant bacteria. The presence of the bromine atom and the methoxy group may contribute to the enhanced biological activity of this compound, making it a potential lead in the development of new antibiotics.

Neuroprotective Effects
There is emerging evidence that compounds related to this compound may possess neuroprotective effects. Studies suggest that these compounds can inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function and offering a therapeutic avenue for neurodegenerative disorders .

Materials Science Applications

Coordination Chemistry
this compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for synthesizing new materials with unique properties. For example, coordination compounds formed with transition metals have shown applications in catalysis and as functional materials in electronic devices .

Synthesis of Novel Polymers
The compound's reactivity can also be harnessed for polymer synthesis. By incorporating it into polymer matrices, researchers can create materials with tailored properties for specific applications such as drug delivery systems or advanced coatings .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
AnticancerPMC10604881Demonstrated significant inhibition of cancer cell lines with derivatives.
AntimicrobialResearchGate PublicationShowed effective antibacterial activity against resistant strains.
NeuroprotectiveDe Gruyter DocumentSuggested potential for cholinesterase inhibition and cognitive enhancement.
Coordination ChemistryNCBI ArticleReported successful formation of metal complexes with desirable properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 2

The amino group at position 2 is a critical structural feature. Key analogs include:

  • 5-Bromo-2-methoxynicotinic acid (CAS 54916-66-4): Replaces the amino group with a methoxy substituent. Similarity to the target compound is scored at 0.85 .
  • 5-Bromo-2-(trifluoromethyl)nicotinic acid: Features a trifluoromethyl group, an electron-withdrawing substituent, which increases the acidity of the carboxylic acid moiety compared to the electron-donating 4-methoxybenzylamino group in the target compound .
  • 5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid: Substitutes the 4-methoxybenzyl group with a bulky, electron-deficient aryl group. This modification could enhance steric hindrance and influence binding affinity in biological systems .

Bromine Position and Functional Group Modifications

The position of bromine and additional functional groups significantly impacts electronic and steric properties:

  • 5-Bromo-6-hydroxynicotinic acid (CAS 41668-13-7) : Introduces a hydroxyl group at position 6, which increases polarity and hydrogen-bonding capacity compared to the target compound’s unmodified position 6 .

Protective Group Strategies

  • 5-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid (CAS 306937-20-2): Uses a Boc-protected amino group, a common strategy in peptide synthesis to prevent unwanted side reactions. The Boc group introduces steric bulk, contrasting with the 4-methoxybenzyl group’s planar structure .

Biological Activity

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a bromine atom at the 5-position of the nicotinic acid structure, with a 4-methoxybenzylamino group at the 2-position. The synthesis typically involves:

  • Bromination of 2-amino nicotinic acid .
  • Nucleophilic substitution with 4-methoxybenzylamine using solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to enhance reaction efficiency.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Effects : Research indicates potential cytotoxic effects against cancer cell lines, suggesting its role as an anticancer agent.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, thereby exerting therapeutic effects.
  • Receptor Modulation : It may act as a modulator of nicotinic acetylcholine receptors, influencing neurotransmission and neuroprotection .

Antimicrobial Activity

A study evaluating the antimicrobial properties demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight the compound's potential as a new antimicrobial agent.

Anticancer Activity

In vitro studies on various cancer cell lines indicated that the compound induces apoptosis through the activation of caspase pathways. The IC50 values for different cell lines were recorded:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These results suggest that this compound may serve as a lead compound in anticancer drug development .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound is well absorbed with moderate bioavailability. Toxicological assessments have shown low toxicity in animal models at therapeutic doses, suggesting a favorable safety profile for further development.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid, and how can purity be validated?

The synthesis typically involves bromination of a nicotinic acid precursor followed by amide coupling with 4-methoxybenzylamine. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF under inert atmosphere, monitoring progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .
  • Amine Coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) for amide bond formation, with purification via flash chromatography (silica gel, 5% methanol/dichloromethane) .
  • Purity Validation : Confirm >95% purity using reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and 1H^1H-NMR (integration of aromatic protons at δ 7.2–8.5 ppm) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C, noting mass loss correlated with methoxybenzyl group degradation .
  • Light Sensitivity : Conduct accelerated degradation studies under UV light (254 nm) for 72 hours, monitoring changes via UV-Vis spectroscopy (λmax ~280 nm for aromatic rings) .
  • Solution Stability : Store stock solutions in DMSO at -20°C; verify integrity over 30 days using LC-MS to detect hydrolysis byproducts (e.g., free nicotinic acid at m/z 154) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for bromination or amidation steps?

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., electrophilic vs. radical bromination). Compare computed intermediates with experimental 13C^{13}C-NMR shifts (e.g., C-5 bromination at δ 120–125 ppm) .
  • Molecular Dynamics (MD) : Simulate solvent effects on amidation efficiency. Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side-product formation (e.g., tert-butyloxycarbonyl-protected byproducts) .

Q. What strategies mitigate spectral overlap in 1H^1H1H-NMR for distinguishing methoxybenzyl and nicotinic acid protons?

  • Solvent Screening : Use deuterated DMSO-d6 to separate overlapping aromatic signals (Δδ ~0.2 ppm vs. CDCl3) .
  • 2D NMR : Apply 1H^1H-13C^{13}C HSQC to resolve coupled carbons (e.g., methoxy group at δ 55 ppm correlated to δ 3.8 ppm protons) .
  • Paramagnetic Shifting : Add shift reagents (e.g., Eu(fod)3) to differentiate ortho/meta protons on the methoxybenzyl ring .

Q. How do researchers design experiments to probe this compound’s biological interactions while minimizing nonspecific binding?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip; screen for binding to target proteins (e.g., kinases) in HBS-EP buffer (pH 7.4). Subtract background using reference flow cells .
  • Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement constants (Kd < 10 µM suggests high affinity) .
  • Mutagenesis Studies : Engineer protein variants (e.g., alanine scanning) to identify critical residues for interaction, validated via ITC (ΔG < -8 kcal/mol) .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?

  • Hansen Solubility Parameters : Calculate HSP values (δd, δp, δh) to predict compatibility. High δp (~12 MPa1/2^{1/2}) correlates with DMSO solubility but poor aqueous solubility .
  • Co-Solvency Studies : Test ethanol/water mixtures (10–40% v/v) to enhance solubility; monitor via dynamic light scattering (DLS) for aggregates >200 nm .

Q. What experimental controls are critical when interpreting contradictory cytotoxicity results across cell lines?

  • Metabolic Profiling : Measure ATP levels (CellTiter-Glo) to rule out nonspecific toxicity. IC50 variations >10-fold suggest cell-specific uptake .
  • Efflux Pump Inhibition : Co-treat with verapamil (P-gp inhibitor) to assess transporter-mediated resistance .
  • Redox Controls : Include NAC (N-acetylcysteine) to confirm ROS-independent mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.